Cas no 1226154-84-2 (1-(4-Bromophenyl)piperidin-4-ol)
1-(4-Bromophenyl)piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromophenyl)-4-Piperidinol
- 1-(4-bromophenyl)piperidin-4-ol
- 1-(4-Bromo-phenyl)-piperidin-4-ol
- 1-(4-Bromophenyl)piperidin-4-ol
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- Inchi: 1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2
- InChI Key: ACDQKDUKSOJFLN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1CCC(CC1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 172
- Topological Polar Surface Area: 23.5
1-(4-Bromophenyl)piperidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM317376-5g |
1-(4-Bromophenyl)piperidin-4-ol |
1226154-84-2 | 95% | 5g |
$533 | 2021-08-18 | |
| TRC | B998023-10mg |
1-(4-Bromophenyl)piperidin-4-ol |
1226154-84-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B998023-50mg |
1-(4-Bromophenyl)piperidin-4-ol |
1226154-84-2 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B998023-100mg |
1-(4-Bromophenyl)piperidin-4-ol |
1226154-84-2 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Chemenu | CM317376-1g |
1-(4-Bromophenyl)piperidin-4-ol |
1226154-84-2 | 95% | 1g |
$154 | 2022-09-03 | |
| Chemenu | CM317376-5g |
1-(4-Bromophenyl)piperidin-4-ol |
1226154-84-2 | 95% | 5g |
$690 | 2022-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762563-1g |
1-(4-Bromophenyl)piperidin-4-ol |
1226154-84-2 | 98% | 1g |
¥2792.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762563-5g |
1-(4-Bromophenyl)piperidin-4-ol |
1226154-84-2 | 98% | 5g |
¥10181.00 | 2024-08-09 | |
| A2B Chem LLC | AI14795-1g |
1-(4-Bromophenyl)piperidin-4-ol |
1226154-84-2 | 96% | 1g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AI14795-5g |
1-(4-Bromophenyl)piperidin-4-ol |
1226154-84-2 | 96% | 5g |
$662.00 | 2024-04-20 |
1-(4-Bromophenyl)piperidin-4-ol Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-(4-Bromophenyl)piperidin-4-ol
1-(4-Bromophenyl)piperidin-4-ol
1-(4-Bromophenyl)piperidin-4-ol, also known by its CAS number CAS No. 1226154-84-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their diverse biological activities and potential therapeutic applications. The structure of this compound features a piperidine ring substituted with a bromophenyl group at the 4-position, making it a valuable molecule for exploring various chemical and biological properties.
The synthesis of 1-(4-Bromophenyl)piperidin-4-ol involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and reduction processes. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure forms of this compound, which is crucial for studying its stereochemical effects on biological activity. Researchers have also explored green chemistry approaches to synthesize this compound, minimizing environmental impact while maintaining high yields and purity.
In terms of pharmacological activity, 1-(4-Bromophenyl)piperidin-4-ol has been investigated for its potential as a ligand in drug design. Studies have shown that this compound exhibits moderate affinity for certain G-protein coupled receptors (GPCRs), particularly those involved in pain perception and inflammation. Preclinical data suggest that it may possess analgesic properties, making it a promising candidate for further exploration in pain management therapies.
Recent research has also focused on the metabolic stability and bioavailability of 1-(4-Bromophenyl)piperidin-4-ol. In vitro studies using liver microsomes have revealed that the compound undergoes phase I metabolism primarily through cytochrome P450 enzymes, leading to the formation of several metabolites. These findings are critical for understanding the drug's pharmacokinetics and optimizing its formulation for therapeutic use.
Beyond pharmacology, this compound has found applications in materials science as a precursor for advanced materials such as polymers and nanoparticles. Its unique structure allows for the formation of self-assembled monolayers, which are being explored for use in sensors and electronic devices.
In conclusion, 1-(4-Bromophenyl)piperidin-4-ol is a versatile compound with potential applications across multiple disciplines. Ongoing research continues to uncover new insights into its chemical properties, biological activity, and practical uses, positioning it as an important molecule in contemporary scientific research.
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